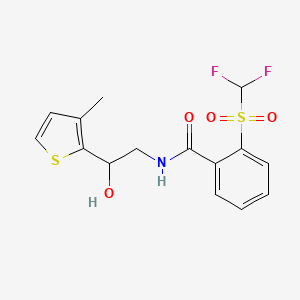
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H15F2NO4S2 and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide , often referred to by its chemical structure or CAS number (2034331-28-5), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17F2NO4S, with a molecular weight of approximately 351.30 g/mol. The structure features a difluoromethyl sulfone group, which is known for enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The presence of the difluoromethyl sulfone moiety is particularly notable for its role in enhancing the lipophilicity and bioavailability of the compound.
Antitumor Activity
Preliminary investigations into structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, fluorinated derivatives have been reported to exhibit antiproliferative effects against breast, colon, and lung cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may also be applicable to our compound of interest.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to target enzymes, leading to inhibition of their activity.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar functionalities have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Cellular Signaling Modulation : The presence of hydroxyl groups can influence signaling pathways involved in cell survival and proliferation.
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the role of compounds containing difluoromethylsulfonyl moieties as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in tumor growth and metastasis. Compounds structurally similar to 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide have shown promising results in inhibiting HIF-2α, suggesting potential use in cancer therapy .
Enzyme Inhibition
Research indicates that sulfonamides can act as effective inhibitors of various enzymes, including α-glucosidase and acetylcholinesterase. For instance, derivatives of sulfonamides have been synthesized and tested for their inhibitory effects against these enzymes, with some showing significant therapeutic potential for conditions like Type 2 diabetes mellitus and Alzheimer's disease . The specific compound could be explored further for similar enzyme inhibition properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound involves multiple steps, starting from readily available precursors. The structure-activity relationship can be analyzed to determine how modifications to the benzamide or sulfonyl groups affect biological activity. This approach is crucial for optimizing the compound for enhanced efficacy and reduced toxicity.
Antimalarial Activity
Research has indicated that certain sulfonamide derivatives exhibit antimalarial properties through mechanisms involving inhibition of dihydropteroate synthase (DHPS). Given the structural similarities with known antimalarial agents, this compound may also be evaluated for its potential antimalarial activity .
Case Studies and Research Findings
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S2/c1-9-6-7-23-13(9)11(19)8-18-14(20)10-4-2-3-5-12(10)24(21,22)15(16)17/h2-7,11,15,19H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGDRCMFJJOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













